molecular formula C8H4Cl2N2 B3359256 6,7-Dichlorophthalazine CAS No. 847946-04-7

6,7-Dichlorophthalazine

Cat. No. B3359256
CAS RN: 847946-04-7
M. Wt: 199.03 g/mol
InChI Key: JBSFMTCMSMMUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6,7-Dichlorophthalazine involves the reaction of 6-chlorophthalazin-1-ol with active methylene reagents (AMR) and pyridine derivatives . An efficient two-step method (chlorodehydroxylation, aromatic nucleophilic substitution) for the synthesis of arylether was developed .

Scientific Research Applications

Synthesis and Cytotoxicity in Cancer Research

6,7-Dichlorophthalazine has been used in the synthesis of various chemical compounds with potential applications in cancer research. A notable study involves the synthesis of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives from 6,7-dichlorophthalazine-5,8-dione. These compounds demonstrated considerable in vitro cytotoxicity against several human tumor cell lines, showing higher potential cytotoxic activity than reference compounds like ellipticine and doxorubicin (Kim et al., 2004). Similarly, another study focused on the synthesis of indolizinophthalazine-5,12-dione derivatives, starting from 6,7-dichlorophthalazine-5,8-dione. These compounds exhibited significant antiproliferative activity and inhibited DNA topoisomerase IB, suggesting their potential as biological targets (Shen et al., 2010).

Chemical Synthesis and Pharmacological Studies

6,7-Dichlorophthalazine has been integral in synthesizing a variety of chemical compounds. For instance, a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines were synthesized starting from 1,4-dichlorophthalazine, involving a Suzuki cross-coupling reaction. These compounds were prepared with good yields under mild conditions, indicating the versatility of 6,7-dichlorophthalazine in chemical synthesis (Guéry et al., 2001).

Exploration of Hypoxia-Selective Therapeutic Agents

In the context of developing hypoxia-selective therapeutic agents for cancer treatment, 6,7-dichlorophthalazine was used in the synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides. The 6,7-dichloro derivative showed considerable potency as a cytotoxin for hypoxic cells, highlighting its potential in developing targeted cancer therapies (Monge et al., 1995).

Scientific Research Applications of 6,7-Dichlorophthalazine

1. Synthesis and Cytotoxicity in Cancer Research

6,7-Dichlorophthalazine has been utilized in the synthesis of various compounds with potential applications in cancer research. A notable example is its use in creating 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives, which showed significant cytotoxic activity against human tumor cell lines, surpassing reference compounds like ellipticine and doxorubicin (Kim et al., 2004). Another study involved synthesizing indolizinophthalazine-5,12-dione derivatives from 6,7-dichlorophthalazine-5,8-dione, which demonstrated substantial in vitro antiproliferative activity and inhibited DNA topoisomerase IB (Shen et al., 2010).

2. Chemical Synthesis and Pharmacological Studies

6,7-Dichlorophthalazine has been instrumental in the synthesis of various chemical compounds. For instance, a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines were prepared starting from 1,4-dichlorophthalazine, showcasing the compound's utility in chemical synthesis through a Suzuki cross-coupling reaction (Guéry et al., 2001).

3. Hypoxia-Selective Therapeutic Agents

In the development of hypoxia-selective therapeutic agents for cancer treatment, 6,7-dichlorophthalazine played a role in synthesizing 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides. The 6,7-dichloro derivative was particularly potent as a cytotoxin for hypoxic cells, highlighting its potential in creating targeted cancer therapies (Monge et al., 1995).

Future Directions

Theoretical calculations reveal that 6,7-difluorophthalazine and 6,7-dichlorophthalazine are strong candidates having a large and clear change in the direction of the electric dipole moment on the S0 → S1 transition . This suggests potential applications in photoconversion molecules.

properties

IUPAC Name

6,7-dichlorophthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSFMTCMSMMUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=CC(=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610943
Record name 6,7-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichlorophthalazine

CAS RN

847946-04-7
Record name 6,7-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichlorophthalazine
Reactant of Route 2
Reactant of Route 2
6,7-Dichlorophthalazine
Reactant of Route 3
6,7-Dichlorophthalazine
Reactant of Route 4
Reactant of Route 4
6,7-Dichlorophthalazine
Reactant of Route 5
6,7-Dichlorophthalazine
Reactant of Route 6
6,7-Dichlorophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.